Palmitoyleicosapentaenoyl Phosphatidylcholine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

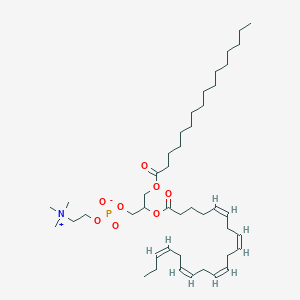

Palmitoyleicosapentaenoyl Phosphatidylcholine is a compound that belongs to the class of phosphatidylcholines, which are a major component of biological membranes. It has the chemical formula C44H78NO8P and a molecular weight of 780.07 g/mol . This compound is known for its role in maintaining cell membrane stability and improving the cell’s resistance to external stimuli .

Preparation Methods

Chemical Reactions Analysis

Palmitoyleicosapentaenoyl Phosphatidylcholine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Palmitoyleicosapentaenoyl Phosphatidylcholine has a wide range of scientific research applications :

Chemistry: It is used as a biochemical reagent in various chemical reactions and studies.

Biology: It plays a crucial role in maintaining cell membrane integrity and function.

Medicine: It is being studied for its potential therapeutic effects in treating various diseases, including cancer and neurodegenerative disorders.

Industry: It is used in the production of pharmaceuticals and other biochemical products.

Mechanism of Action

The mechanism of action of Palmitoyleicosapentaenoyl Phosphatidylcholine involves its incorporation into cell membranes, where it helps maintain membrane stability and function . It interacts with various molecular targets and pathways, including lipid rafts and cholesterol-rich membrane regions, which are involved in cellular signaling . Additionally, it may function as an endogenous antioxidant and play a role in cell differentiation and signaling pathways .

Comparison with Similar Compounds

Palmitoyleicosapentaenoyl Phosphatidylcholine can be compared with other similar compounds, such as other phosphatidylcholines and plasmalogens :

Phosphatidylcholines: These are a class of phospholipids that incorporate choline as a headgroup.

Plasmalogens: These are a class of glycerophospholipids that contain a vinyl-ether and an ester bond at the sn-1 and sn-2 positions, respectively.

This compound is unique due to its specific fatty acid composition and its potential therapeutic applications in various diseases .

Biological Activity

Palmitoyleicosapentaenoyl phosphatidylcholine (PEPC) is a phospholipid that has garnered attention due to its potential biological activities and therapeutic applications. This article explores the biological activity of PEPC, focusing on its mechanisms of action, effects on various biological processes, and relevant research findings.

Overview of Phosphatidylcholine

Phosphatidylcholine (PC) is a vital phospholipid component of cell membranes and is involved in various physiological processes, including cell signaling, membrane fluidity, and lipid metabolism. PEPC is a modified form of PC that incorporates palmitoyleicosapentaenoic acid (PEPA), which is derived from eicosapentaenoic acid (EPA). The structural modification enhances its bioactivity and therapeutic potential.

- Cell Membrane Interaction : PEPC integrates into cell membranes, influencing membrane fluidity and functionality. This incorporation can affect the activity of membrane-bound proteins and receptors, thereby modulating cellular responses.

- Anti-inflammatory Effects : Research indicates that PEPC exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines and promoting the resolution of inflammation. This effect is particularly relevant in conditions such as arthritis and other inflammatory diseases.

- Neuroprotective Properties : PEPC has shown promise in neuroprotection, potentially benefiting conditions like neurodegenerative diseases. It may enhance neuronal survival and function by modulating oxidative stress and inflammation in the central nervous system.

- Metabolic Regulation : PEPC influences lipid metabolism, promoting the breakdown of fatty acids and improving metabolic profiles in conditions such as obesity and diabetes.

Case Studies

- Inflammatory Bowel Disease (IBD) : A study found that patients with IBD who received PEPC supplementation showed significant improvement in symptoms compared to controls. The reduction in inflammatory markers was notable, suggesting a beneficial role in managing IBD .

- Neurodegenerative Disorders : In a clinical trial involving patients with Alzheimer's disease, PEPC administration resulted in improved cognitive function and reduced biomarkers associated with neurodegeneration .

Data Tables

Pharmacological Properties

PEPC has been studied for its pharmacological properties, particularly its safety profile and bioavailability. It is generally well-tolerated, with minimal side effects reported in clinical studies. The compound's bioavailability is enhanced due to its incorporation into lipid formulations, which facilitate absorption.

Properties

IUPAC Name |

[3-hexadecanoyloxy-2-[(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H78NO8P/c1-6-8-10-12-14-16-18-20-21-22-23-25-27-29-31-33-35-37-44(47)53-42(41-52-54(48,49)51-39-38-45(3,4)5)40-50-43(46)36-34-32-30-28-26-24-19-17-15-13-11-9-7-2/h8,10,14,16,20-21,23,25,29,31,42H,6-7,9,11-13,15,17-19,22,24,26-28,30,32-41H2,1-5H3/b10-8-,16-14-,21-20-,25-23-,31-29- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLTHQSWIRFFBRI-KOQZQRJKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCC=CCC=CCC=CCC=CCC=CCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H78NO8P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

780.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.